N-(3-bromophenyl)-4-nitrobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDBTGJSVASBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Systematic Approaches for N 3 Bromophenyl 4 Nitrobenzenesulfonamide
Established Synthetic Pathways for N-(3-bromophenyl)-4-nitrobenzenesulfonamide Synthesis
Traditional synthetic routes to this compound rely on well-understood, fundamental organic reactions. These methods are characterized by their reliability and straightforward execution, forming the basis of sulfonamide chemistry.
The most conventional and widely employed method for synthesizing this compound is the reaction between 3-bromoaniline (B18343) and 4-nitrobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur center and is analogous to the Schotten-Baumann reaction used for amide synthesis. mdpi.com
The reaction mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the highly electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride.
Formation of Intermediate: A tetrahedral intermediate is formed.
Elimination: The intermediate collapses, eliminating a chloride ion (Cl⁻), a good leaving group.
Proton Transfer: The resulting product is protonated. A base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.
Common bases used for this purpose include pyridine, triethylamine, or aqueous sodium carbonate. mdpi.com The choice of base and solvent can influence the reaction rate and the ease of product isolation.
Table 1: Comparison of Bases in Sulfonamide Synthesis This table is illustrative, showing typical outcomes in sulfonamide synthesis optimization.
| Base | Typical Solvent | Relative Reaction Rate | Work-up Complexity |
|---|---|---|---|
| Pyridine | Pyridine (acts as solvent and base) | Moderate to Fast | Requires removal of excess pyridine |
| Triethylamine (TEA) | Dichloromethane (DCM) | Fast | Forms salt (TEA·HCl), requires washing |
| Sodium Carbonate (Na₂CO₃) | Water/Organic Biphasic | Slow to Moderate | Simple phase separation |
The structure of this compound is dictated by the careful selection of its two primary precursors. The design and synthesis of these starting materials are critical for the successful formation of the final product.
4-Nitrobenzenesulfonyl Chloride: This precursor provides the sulfonyl group and the nitro-substituted aromatic ring. It is typically synthesized via the chlorosulfonation of nitrobenzene (B124822) using chlorosulfonic acid. The strong electron-withdrawing nature of the nitro group makes the sulfur atom of the sulfonyl chloride highly electrophilic and susceptible to nucleophilic attack.
3-Bromoaniline: This precursor provides the amine functionality and the bromo-substituted phenyl ring. It can be prepared from 3-bromonitrobenzene through reduction, commonly using reagents like tin(II) chloride and HCl or catalytic hydrogenation.
Intermediate derivatization strategies can be employed to synthesize analogues. For instance, using a different isomer of bromoaniline (e.g., 4-bromoaniline) would result in the formation of the corresponding isomeric sulfonamide, N-(4-bromophenyl)-4-nitrobenzenesulfonamide. Similarly, modifications to the sulfonyl chloride precursor, such as altering the position of the nitro group, would yield different structural isomers. mdpi.com
Advanced and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, modern synthetic approaches aim to improve efficiency, reduce waste, and minimize energy consumption. jddhs.com These advanced methodologies include the use of catalysts and alternative energy sources to drive reactions.
While the core sulfonamide bond formation is not typically catalytic, the precursors or the final this compound molecule can be modified using powerful catalyst-mediated reactions. The bromine atom on the phenyl ring serves as an effective functional handle for transition-metal-catalyzed cross-coupling reactions.
For example, the Suzuki-Miyaura cross-coupling reaction can be used to form a new carbon-carbon bond at the site of the bromine atom. This involves reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. mdpi.com This strategy allows for the synthesis of a diverse library of derivatives from a common intermediate.
Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling Based on general procedures for aryl bromides. mdpi.com
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |
| Base | Potassium Phosphate (B84403) (K₃PO₄) or Sodium Carbonate (Na₂CO₃) | Activates the boronic acid for transmetalation |
| Solvent System | 1,4-Dioxane/Water or Toluene/Ethanol/Water | Solubilizes both organic and inorganic reagents |
| Temperature | 80-100 °C | Provides activation energy for the reaction |
Alternative energy sources are increasingly used to accelerate organic reactions, reduce side product formation, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. rasayanjournal.co.inamazonaws.com The process involves the efficient heating of polar molecules through dipole rotation and ionic conduction. For the synthesis of this compound, a mixture of the precursors in a suitable polar solvent can be subjected to microwave heating, leading to a rapid and high-yielding reaction. arkat-usa.orgnih.gov
Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. mdpi.com This collapse creates transient, localized "hot spots" with extremely high temperatures and pressures, which can significantly enhance reaction rates. beilstein-journals.org Applying ultrasound to the synthesis of this compound could improve reaction yields and facilitate the interaction between reactants, especially in heterogeneous mixtures. researchgate.net
Table 3: Comparison of Heating Methods in Organic Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Sonochemistry |
|---|---|---|---|
| Energy Transfer | Conductive heating from an external source | Direct dielectric heating of the bulk material | Acoustic cavitation creates localized hot spots |
| Typical Reaction Time | Hours to days | Minutes to hours | Minutes to hours |
| Temperature Profile | Gradient from vessel wall to center | Uniform heating throughout the bulk | Localized high temperatures, bulk remains cool |
| Primary Advantage | Well-established, simple setup | Rapid reaction rates, improved yields | Enhanced reactivity, useful for heterogeneous systems |
Systematic optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing cost and waste. For the synthesis of this compound, several parameters can be adjusted. A systematic screening of these variables allows for the identification of the most efficient synthetic protocol. researchgate.net
Key parameters for optimization include:
Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction temperature. Dichloromethane, pyridine, and biphasic aqueous systems are common choices.
Base: The strength and steric hindrance of the base can influence the rate of HCl neutralization.
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired byproducts.
Stoichiometry: Adjusting the ratio of 3-bromoaniline to 4-nitrobenzenesulfonyl chloride can ensure the complete consumption of a limiting reagent.
This systematic approach, often employed in process chemistry, ensures that the synthesis is not only effective but also economical and scalable. researchgate.net
Multi-Component Reactions and One-Pot Synthetic Strategies
Recent advancements have led to the development of innovative one-pot strategies for the synthesis of diaryl sulfonamides that bypass the need for pre-formed sulfonyl chlorides. thieme.de These methods often rely on transition-metal catalysis to construct the crucial C–N bond from more readily available starting materials.
A significant one-pot, two-stage methodology for the synthesis of diaryl sulfonamides utilizes a sequential iron and copper catalysis system. thieme-connect.com This process facilitates an aryl C–H amidation, providing a direct route to the sulfonamide linkage. thieme.de The reaction proceeds in two distinct stages within the same reaction vessel:
Iron-Catalyzed Aryl Halogenation: The first stage involves a regioselective para-iodination of an activated arene. This is achieved using a super Lewis acid, such as iron(III) triflimide, in combination with N-iodosuccinimide (NIS). thieme-connect.com
Copper-Catalyzed N-Arylation: Following the initial C-H functionalization, a copper(I)-catalyzed N-arylation reaction (an Ullmann-Goldberg type coupling) is performed. This second stage couples the in situ-generated aryl iodide with a primary sulfonamide to form the final diaryl sulfonamide product. thieme-connect.com
This one-pot process has demonstrated broad applicability for coupling a variety of primary sulfonamides with a range of activated arenes like anisoles and anilines. thieme-connect.comresearchgate.net The methodology is effective for aryl sulfonamides bearing both electron-rich and electron-deficient substituents. thieme-connect.com For instance, the successful synthesis of N-(4-methoxyphenyl)-4'-nitrobenzenesulfonamide has been reported using 4-nitrobenzenesulfonamide (B188996) as the primary sulfonamide component, showcasing the compatibility of the nitro group under these reaction conditions. thieme-connect.com This indicates the viability of this strategy for the synthesis of this compound, by coupling 4-nitrobenzenesulfonamide with an appropriately activated derivative of 3-bromoaniline.
| Feature | Description | Reference |
| Reaction Type | One-pot, two-stage C–H amidation | thieme-connect.com |
| Stage 1 Catalyst | Iron(III) triflimide (Super Lewis Acid) | thieme-connect.com |
| Stage 1 Reagents | Activated Arene, N-iodosuccinimide (NIS) | thieme-connect.comresearchgate.net |
| Stage 2 Catalyst | Copper(I) salt | thieme-connect.com |
| Stage 2 Reagents | Primary Sulfonamide | thieme-connect.com |
| Key Advantage | Avoids the use of pre-synthesized and genotoxic arylsulfonyl chlorides. | thieme-connect.comthieme.de |
| Scope | General for a wide range of aryl sulfonamides, including those with electron-deficient groups like nitrobenzenesulfonamides. | thieme-connect.com |
Elucidation of Structure Activity Relationships Sar for N 3 Bromophenyl 4 Nitrobenzenesulfonamide and Its Analogues
Systematic Modification of the Bromophenyl Moiety in N-(3-bromophenyl)-4-nitrobenzenesulfonamide Analogues
The bromophenyl moiety of this compound offers significant scope for structural modification to probe its role in molecular interactions. Alterations to this part of the molecule, such as changing the halogen substituent or its position, can influence properties like lipophilicity, electronic distribution, and steric profile, which in turn affect biological activity.
Research on related N-arylsulfonamides demonstrates the impact of such modifications. For instance, substituting the bromine atom with chlorine, as in the analogue N-(3-chlorophenyl)-4-nitrobenzenesulfonamide, results in a molecule with a different steric and electronic profile. nih.gov While both are electron-withdrawing halogens, bromine is larger and more polarizable than chlorine. This difference can affect binding affinity to biological targets and influence crystal packing through altered intermolecular interactions. nih.gov In a study of N-(3-chlorophenyl)-4-nitrobenzenesulfonamide, the dihedral angle between the sulfonyl and the anilino rings was found to be 46.90 (14)° and 44.50 (14)° for the two independent molecules in the asymmetric unit. nih.gov These values are crucial for understanding the three-dimensional orientation of the molecule, which is a key determinant of its interaction with target sites.
Replacing bromine with other groups, such as methoxy (B1213986), has been shown in other series of compounds to improve biological activity. researchgate.net The introduction of a methoxy group can alter the electronic properties and potentially introduce new hydrogen bonding capabilities. researchgate.net The lipophilicity of the bromophenyl ring is another critical factor; modifications that increase lipophilicity can enhance membrane permeability. nih.gov For example, the addition of a chloro group to a benzamide (B126) structure was noted to increase lipophilicity.
Interactive Data Table: Comparison of Structural Features in Halogenated Analogues
| Feature | N-(3-chlorophenyl)-4-nitrobenzenesulfonamide | Notes |
| Halogen Substituent | Chlorine | Smaller and less polarizable than Bromine. |
| Dihedral Angle (Sulfonyl vs. Anilino Ring) | 46.90° / 44.50° nih.gov | Indicates the twist between the two aromatic rings. |
| Torsional Angle (C-SO2-NH-C) | -58.67° / 61.49° nih.gov | Describes the conformation around the S-N bond. |
Structural Variations of the Nitrobenzenesulfonamide Core in this compound Derivatives
The nitrobenzenesulfonamide core is fundamental to the activity of these compounds, with the nitro group playing a significant role. The position of the nitro group on the benzene (B151609) ring—ortho (2-), meta (3-), or para (4-)—has a profound effect on the molecule's electronic properties, geometry, and intermolecular interactions. mdpi.com
In the para-nitro isomer (analogous to the core of this compound), the molecules form an infinite three-dimensional network. mdpi.com
The meta-nitro isomer assembles into ladder-shaped sheets. mdpi.com
The ortho-nitro isomer features an intramolecular N-H···O hydrogen bond and forms fairly planar infinite sheets. mdpi.com
These structural differences are driven by the varied intermolecular interactions that the different isomers can support. For example, the C1–S1–N1–C7 torsion angles differ significantly, leading to different relative orientations of the phenyl rings. mdpi.com The position of the nitro group also dictates which oxygen atoms (from the sulfonyl, nitro, or other substituents) act as hydrogen bond acceptors. mdpi.com The nitro group itself is often considered a pharmacophore, and its presence, particularly at the C2 and C4 positions, has been shown to enhance antibacterial activity in other classes of compounds. nih.gov
Interactive Data Table: Impact of Nitro Group Position on Molecular Geometry in N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers mdpi.com
| Property | 4-Nitro Isomer (A) | 3-Nitro Isomer (B) | 2-Nitro Isomer (C) |
| S1–N1–C7 Angle (°) | 116.9 (2) | 119.00 (8) | 115.9 (8) |
| O1–S1–O2 Angle (°) | 120.45 (14) | 120.66 (5) | 118.98 (6) |
| Angle Between Aromatic Rings (°) | 30.51 (14) | 41.05 (5) | 41.06 (5) |
| Primary H-Bond Acceptor | Sulfonamide Oxygen | Sulfonamide Oxygen | Methoxy Oxygen |
| Crystal Packing Motif | 3D Network | Ladder-shaped Sheets | Planar Sheets |
Impact of Substituent Effects on Biological or Chemical Activities of this compound Analogues
Substituents on both aromatic rings of this compound analogues have a pronounced effect on their biological and chemical activities. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can modulate the reactivity of the entire molecule.
The nitro group is a strong electron-withdrawing group, which can be crucial for biological activity. nih.govesisresearch.org This feature can make the aromatic system electron-deficient and influence interactions with biological targets. The nitro group can undergo reduction in cellular environments to form reactive intermediates that interact with cellular components, a mechanism underlying the antimicrobial activity of many nitro compounds. nih.gov Structure-activity relationship studies on benzazole derivatives revealed that electron-withdrawing groups at certain positions increased activity against Candida albicans. esisresearch.org
The nature and position of substituents can fine-tune a compound's activity spectrum. In a study of benzenesulfonamide (B165840) derivatives, various substitutions led to a range of antimicrobial activities against different bacterial and fungal strains. nih.gov For example, one derivative showed potent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL, while another was most active against A. niger with an MIC of 6.28 mg/mL. nih.gov This highlights the specificity that can be achieved through targeted substitutions. The anti-inflammatory activity of these compounds was also found to be significant, with some derivatives showing higher inhibition of carrageenan-induced rat-paw edema than the standard drug indomethacin. nih.gov
Interactive Data Table: Antimicrobial Activity (MIC in mg/mL) of Selected Benzenesulfonamide Derivatives nih.gov
| Compound | E. coli | S. aureus | P. aeruginosa | S. typhi | B. subtilis | C. albicans | A. niger |
| 4a | - | - | 6.67 | 6.45 | - | - | - |
| 4c | - | - | - | - | - | - | - |
| 4d | 6.72 | - | - | - | - | - | - |
| 4e | - | - | - | - | - | 6.63 | 6.28 |
| 4f | - | - | - | - | 6.63 | - | - |
| 4h | - | 6.63 | - | - | - | 6.63 | - |
Positional Isomerism and Stereochemical Considerations in this compound Derivatives
Similarly, research on nitrobenzamide isomers shows that varying the nitro group's position affects crystal packing and intermolecular forces. mdpi.com The electrostatic and dispersion forces are often the dominant factors in stabilizing the crystal structure. mdpi.com The specific arrangement of substituents can lead to different hydrogen bonding networks, such as the N-H···O hydrogen bonds that link molecules of N-(3-chlorophenyl)-4-nitrobenzenesulfonamide into zigzag chains. nih.gov These subtle changes in 3D structure and intermolecular interactions arising from positional isomerism are fundamental to the molecule's ability to fit into and interact with specific biological targets.
Interactive Data Table: Effect of Positional Isomerism on Molecular Angles in N-(3-chlorophenyl)-nitrobenzenesulfonamide nih.gov
| Isomer | Torsional Angle (C-S-N-C) (°) | Dihedral Angle (between rings) (°) |
| 4-Nitro | -58.67 / 61.49 | 46.90 / 44.50 |
| 2-Nitro | 48.46 | 73.65 |
Mechanistic Investigations and Biological Target Interactions of N 3 Bromophenyl 4 Nitrobenzenesulfonamide
Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics
Beyond enzyme inhibition, the N-(3-bromophenyl) moiety is a structural feature found in compounds designed to target specific cellular receptors. Research into related molecules has demonstrated that this fragment can play a crucial role in binding to receptor tyrosine kinases (RTKs), which are key regulators of cellular signaling.
Specifically, derivatives containing the N-(3-bromophenyl) group have been investigated as potent dual inhibitors of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Molecular docking studies of these related compounds provide insight into the likely interaction dynamics. In these models, the N4-(3-bromophenyl) portion of the molecule extends into a hydrophobic region of the kinase binding site. nih.gov This positioning facilitates hydrophobic interactions with the side chains of amino acid residues such as Valine, Alanine, and Leucine, which helps to stabilize the ligand within the binding pocket. nih.gov This binding mode effectively blocks the receptor's activity, preventing the signal transduction cascades that lead to cell proliferation and angiogenesis. nih.gov
Mechanistic Insights into N-(3-bromophenyl)-4-nitrobenzenesulfonamide’s Interactions with Biomolecules
Understanding the precise molecular interactions between a compound and its biological targets is fundamental to drug discovery. This requires the use of sophisticated biophysical and cellular techniques to move from theoretical models to confirmed mechanisms of action.
A variety of biophysical techniques are employed to characterize the binding of ligands like this compound to their target proteins. nih.govdntb.gov.ua These methods can confirm binding, determine affinity, and reveal the specific atomic interactions involved.
Molecular Docking: As seen in the study of related RTK inhibitors, computational docking is a powerful tool for predicting the binding pose of a ligand within a protein's active site and identifying key interactions. nih.gov
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These high-resolution structural biology techniques can provide a detailed, three-dimensional picture of the protein-ligand complex, confirming the binding mode and revealing the precise orientation of the ligand and its contacts with surrounding amino acid residues. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information on which parts of the protein and ligand are involved in the binding event. dntb.gov.ua
Förster Resonance Energy Transfer (FRET): This fluorescence-based technique can measure distances between molecules, allowing for the direct observation of physical interactions between proteins or between a protein and a ligand in living cells. nih.gov
These methods, used in combination, can build a comprehensive model of how this compound recognizes and binds to its biological targets.
By inhibiting key enzymes or receptors, a compound can profoundly modulate intracellular signaling pathways. The biological effect of this compound would depend on which targets it inhibits most potently within a cell.
If the compound acts as an inhibitor of receptor tyrosine kinases like PDGFRβ and VEGFR-2, as suggested by studies on analogous structures, it would directly interfere with signaling pathways critical for cancer progression. nih.gov These receptors, when activated, trigger downstream cascades including the PI3K/Akt and MAPK pathways, which are vital for cell survival, proliferation, and angiogenesis. mdpi.com Inhibition of these receptors would disrupt these signals, potentially leading to an anti-tumor effect.
Furthermore, many cellular processes are regulated by the ubiquitin-proteasome pathway, which controls protein degradation. mdpi.com Aberrations in this pathway are linked to various diseases. While direct evidence is lacking for this specific compound, it is a recognized mechanism through which small molecules can exert their effects by altering the stability of key signaling proteins. mdpi.com Phenolic compounds, for instance, are known to modulate a wide range of inflammation-associated signaling pathways, including those involving NF-κB and AP-1 transcription factors. nih.gov
Potential for Small Molecule Ubiquitination Modulation
While direct experimental evidence specifically detailing the role of this compound in ubiquitination modulation is not extensively documented, the chemical scaffold of this compound, particularly the aryl sulfonamide group, suggests a potential for interaction with the ubiquitin-proteasome system. This prospect is primarily based on the established activities of other molecules within the sulfonamide class that have been identified as modulators of this pathway.
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, thereby regulating a wide array of cellular functions. A key component of this system is the E3 ubiquitin ligase, which is responsible for recognizing specific protein substrates and catalyzing the transfer of ubiquitin to them. This ubiquitination marks the protein for degradation by the proteasome.
Recent research has highlighted a class of small molecules, termed "molecular glues," that can induce or stabilize the interaction between an E3 ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target. Notably, certain aryl sulfonamides have been shown to function as molecular glues. researchgate.net These compounds have been documented to engage the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the polyubiquitination and degradation of specific protein targets, referred to as neosubstrates. researchgate.net
Given that this compound is an aryl sulfonamide, it is plausible that it could exhibit similar properties. The structural characteristics of the molecule could potentially allow it to bind to an E3 ligase and facilitate the ubiquitination of a target protein. However, without direct experimental validation, this remains a hypothetical mechanism of action.
Further research is necessary to determine if this compound can indeed function as a molecular glue or otherwise modulate the activity of the ubiquitin-proteasome system. Such studies would involve assays to assess its binding to E3 ligases and its ability to induce the degradation of specific proteins.
Table 1: Research Findings on Aryl Sulfonamides and Ubiquitination
| Compound Class | E3 Ligase Complex | Mechanism | Outcome |
| Aryl Sulfonamides | CRL4DCAF15 | Acts as a molecular glue to induce proximity between the E3 ligase and a neosubstrate. | Polyubiquitination and subsequent proteasomal degradation of the neosubstrate. researchgate.net |
This table is based on the general findings for the class of aryl sulfonamides and represents a potential mechanism for this compound, which requires specific experimental confirmation.
In Vitro and in Vivo Non Human Pharmacological and Biological Evaluation of N 3 Bromophenyl 4 Nitrobenzenesulfonamide
Anti-proliferative and Cytotoxic Effects of N-(3-bromophenyl)-4-nitrobenzenesulfonamide in Cancer Cell Lines
Despite a thorough search of published scientific studies, no specific data was found regarding the in vitro anti-proliferative and cytotoxic effects of this compound on cancer cell lines. While research exists on the anti-cancer activities of other benzenesulfonamide (B165840) derivatives and nitroaromatic compounds, which are often investigated for their potential as hypoxia-activated prodrugs, specific experimental results, such as IC50 or LC50 values for this compound, are not available in the reviewed literature. Therefore, no data table on its cytotoxic effects can be provided.
Antimicrobial Efficacy of this compound Against Specific Pathogens (e.g., Antibacterial, Antitrichomonal, Antitubercular)
No specific studies detailing the antimicrobial, antitrichomonal, or antitubercular efficacy of this compound against any specific pathogens were identified in the available literature. The general class of nitro-substituted sulfonamides has been a subject of interest in antimicrobial research; however, specific minimum inhibitory concentration (MIC) values or other measures of antimicrobial activity for the precise compound this compound have not been reported.
Anti-inflammatory and Immunomodulatory Activities in Preclinical Models
A comprehensive search of scientific databases yielded no preclinical studies investigating the anti-inflammatory or immunomodulatory activities of this compound. Research into the anti-inflammatory properties of various other novel sulfonamide derivatives in animal models, such as carrageenan-induced paw edema, has been conducted, but specific findings related to this compound are absent from the current body of scientific literature.
In Vivo (Non-Human) Efficacy and Pharmacokinetic Studies in Animal Models
There is no available data from in vivo animal studies concerning the efficacy or pharmacokinetic profile of this compound. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been documented for this specific compound in any non-human models according to the reviewed literature.
Advanced Computational and Theoretical Investigations on N 3 Bromophenyl 4 Nitrobenzenesulfonamide
Quantum Chemical Calculations (DFT) for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of molecules. researchgate.net These methods are used to compute optimized molecular geometries, vibrational frequencies, and various electronic parameters that govern a molecule's reactivity. researchgate.net
For sulfonamide derivatives, DFT calculations with basis sets like B3LYP/6-31G(d) or B3LYP/6-311++G(d,p) are commonly employed to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netmkjc.in Studies on related benzenesulfonamide (B165840) structures reveal that the geometry around the sulfur atom is typically a distorted tetrahedron, and the planarity of the molecule is influenced by the torsional angles between the phenyl rings and the central C-S-N-C segment. mkjc.inderpharmachemica.com
Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net These calculations help in predicting which sites on the N-(3-bromophenyl)-4-nitrobenzenesulfonamide molecule are most likely to participate in chemical reactions. While specific DFT data for the title compound is not detailed in the available literature, the established methodology in studies of analogous compounds provides a robust framework for its theoretical characterization. researchgate.netresearchgate.net
| Parameter | Description | Typical Application for Sulfonamides |
| Optimized Geometry | The lowest energy conformation of the molecule. | Predicts bond lengths, bond angles, and dihedral angles, confirming structural features. mkjc.in |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Correlates calculated vibrational modes with experimental IR data to confirm functional groups. researchgate.net |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The energy gap indicates chemical reactivity and stability; orbitals show regions of electron donation/acceptance. researchgate.net |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify charge distribution and potential sites for electrostatic interactions. researchgate.net |
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. plos.org It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. tubitak.gov.tr Sulfonamide derivatives have been investigated as inhibitors for a variety of targets, including bromodomains (BRD4), enzymes involved in inflammation (e.g., COX-2), and cholinesterases. tubitak.gov.trnih.govchemrxiv.org
Docking studies on sulfonamide analogues reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of the target protein. nih.gov For example, in studies of sulfonamides as BRD4 inhibitors, interactions with key residues were found to be crucial for potent activity. nih.gov Similarly, docking of nitro-substituted compounds into the active sites of inflammatory enzymes has helped elucidate their mechanism of action. researchgate.net
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. nih.gov MD simulations provide insights into the dynamic behavior of the complex, confirming whether the binding pose predicted by docking is maintained in a simulated physiological environment. mdpi.com These simulations are critical for validating potential drug candidates before advancing to more resource-intensive experimental testing. nih.gov
| Biological Target Class | Example Target | Potential Role of Sulfonamides | Key Interactions Observed in Simulations |
| Epigenetic Regulators | BRD4 (Bromodomain-containing protein 4) | Inhibition of cell proliferation in cancer. nih.gov | Hydrogen and hydrophobic bonds with key protein residues. nih.gov |
| Inflammatory Enzymes | COX-2, 5-LOX | Anti-inflammatory agents. chemrxiv.org | Interactions with key amino acids crucial for proton pump inhibition. chemrxiv.org |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Treatment of Alzheimer's disease. tubitak.gov.tr | Identification of binding patterns and affinities within the enzyme's binding pocket. tubitak.gov.tr |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comchemijournal.com By developing a statistically robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent analogues. chemijournal.com
For sulfonamide derivatives, both 2D and 3D-QSAR models have been successfully developed. nih.gov These models use molecular descriptors (e.g., physicochemical properties, steric and electronic fields) to correlate with biological activity. A study on benzoxazole (B165842) benzenesulfonamide derivatives as inhibitors of fructose-1,6-bisphosphatase resulted in a statistically significant 3D-QSAR model with a high correlation coefficient (R² = 0.9686) and predictive ability (q² = 0.72). chemijournal.com
The output of 3D-QSAR studies, often visualized as contour maps, provides valuable information about how different structural features contribute to activity. nih.gov For instance, these maps can indicate regions where bulky substituents, electron-withdrawing groups, or hydrogen bond donors/acceptors would be beneficial or detrimental to the biological activity of this compound derivatives. nih.govchemijournal.com
| QSAR Model Parameter | Description | Significance | Example Finding for Sulfonamides |
| R² (Correlation Coefficient) | A measure of how well the model fits the training set data. | Values closer to 1.0 indicate a better fit. | A model for benzoxazole benzenesulfonamides showed an R² of 0.9686. chemijournal.com |
| q² (Cross-validation Coefficient) | A measure of the model's predictive ability for new compounds. | Values > 0.5 are generally considered indicative of good predictive power. | A model for benzoxazole benzenesulfonamides showed a q² of 0.72. chemijournal.com |
| Contour Maps | 3D plots showing the favorable and unfavorable regions for certain properties. | Guide structural modifications to enhance activity. nih.gov | Highlighted the advantageous impact of incorporating bulkier and hydrophobic/electrostatic substituents. nih.gov |
In Silico ADMET Prediction and Pharmacokinetic Modeling for this compound Analogues (excluding human data)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. nih.gov These predictive models allow for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic profiles. jonuns.com Various computational tools and web servers are available to estimate these properties for novel compounds like this compound and its analogues. researchgate.net
Key parameters often evaluated include oral bioavailability, plasma protein binding (PPB), and penetration of the blood-brain barrier (BBB). mdpi.com For example, in silico studies on novel sulfonamide inhibitors predicted good oral bioavailability and non-toxic properties. nih.gov Similarly, ADMET predictions for other derivative series have been used to assess their drug-likeness based on established rules such as Lipinski's rule of five. chemrxiv.org These predictions help prioritize which analogues should be synthesized and tested in vitro, saving considerable time and resources. nih.gov
| ADMET Parameter | Description | Importance in Drug Development |
| Absorption | Prediction of properties like intestinal absorption and oral bioavailability. | Determines how well a compound is absorbed into the bloodstream after oral administration. nih.gov |
| Distribution | Prediction of Volume of Distribution (VD) and Blood-Brain Barrier (BBB) penetration. | Indicates how a compound is distributed throughout the body and if it can reach the central nervous system. mdpi.com |
| Metabolism | Prediction of interaction with cytochrome P450 (CYP) enzymes. | Helps to foresee potential drug-drug interactions and metabolic stability. |
| Excretion | Prediction of clearance pathways. | Provides insight into how the compound is eliminated from the body. |
| Toxicity | Prediction of potential toxicities like hepatotoxicity or mutagenicity. | Early identification of potential safety liabilities. jonuns.com |
Molecular Electrostatic Potential (MEP) Mapping and Hirshfeld Surface Analysis
Molecular Electrostatic Potential (MEP) mapping and Hirshfeld surface analysis are computational visualization techniques that provide insights into a molecule's charge distribution and intermolecular interactions.
MEP is a valuable tool for identifying the reactive sites of a molecule. chemrxiv.org An MEP map displays the electrostatic potential on the electron density surface, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, identifying them as sites for hydrogen bonding interactions. mkjc.inresearchgate.net
| Analysis Type | Information Provided | Application to this compound |
| MEP Mapping | Visualizes electron density and charge distribution. researchgate.net | Identifies electron-rich (negative, red) and electron-poor (positive, blue) regions, predicting sites for intermolecular interactions. mkjc.in |
| Hirshfeld Surface | Defines the space occupied by a molecule in a crystal. | Visualizes and quantifies intermolecular contacts. derpharmachemica.comnih.gov |
| d_norm Map | A mapping on the Hirshfeld surface. | Highlights intermolecular contacts shorter than van der Waals radii as red areas, indicating strong interactions like hydrogen bonds. nih.gov |
| 2D Fingerprint Plot | A 2D histogram of intermolecular contact distances. | Provides a quantitative percentage contribution of different interaction types (e.g., H···O, H···C, H···Br) to the crystal packing. derpharmachemica.com |
Analytical and Spectroscopic Methodologies for Research on N 3 Bromophenyl 4 Nitrobenzenesulfonamide
Advanced Chromatographic Techniques for Separation and Purification in Research Contexts
Chromatographic methods are fundamental in the study of N-(3-bromophenyl)-4-nitrobenzenesulfonamide, enabling its separation from reaction byproducts, starting materials, and potential metabolites.
HPLC, GC-MS, LC-MS Method Development and Validation for Purity and Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. A typical method development would involve a reverse-phase approach, likely using a C8 or C18 column. wu.ac.thwu.ac.th The mobile phase would be optimized by testing various compositions of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. nih.gov Validation of the HPLC method is critical and would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.thamazonaws.com
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile impurities that may be present from the synthesis process. nih.govorientjchem.org For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability. The method development would focus on optimizing the temperature program of the GC oven to achieve good separation on a suitable capillary column (e.g., HP-5MS). orientjchem.orgorientjchem.org The mass spectrometer, often operating in electron impact (EI) ionization mode, provides fragmentation patterns that serve as a chemical fingerprint for impurity identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), especially when coupled with tandem mass spectrometry (LC-MS/MS), is the premier technique for metabolite analysis. bioanalysis-zone.comresearchgate.net This method combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. After administration in a biological system, samples would be analyzed to detect and identify metabolites. Derivatization strategies, such as using 3-nitrophenylhydrazine (B1228671) (3-NPH), can be employed to enhance the detection sensitivity for certain functional groups. nih.govnih.govresearchgate.net The high-resolution mass data from instruments like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer allows for the determination of the elemental composition of metabolites, facilitating their structural identification. bioanalysis-zone.com
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | Reverse-phase C18 or C8 | Acetonitrile/Water or Methanol/Buffer Gradient | UV-Vis or PDA | Purity assessment, quantification |
| GC-MS | HP-5MS (5% Phenyl Methyl Siloxane) | Helium | Mass Spectrometer (EI) | Analysis of volatile impurities |
| LC-MS/MS | Reverse-phase C18 or HILIC | Acetonitrile/Water with formic acid/ammonium formate | Tandem Mass Spectrometer (ESI) | Metabolite identification and quantification |
High-Resolution Spectroscopic Characterization for Structural Confirmation
NMR (¹H, ¹³C, 2D) for Elucidating Reaction Mechanisms and Isomeric Forms
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation in solution.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic region would show complex splitting patterns corresponding to the protons on the 3-bromophenyl and 4-nitrophenyl rings. The N-H proton of the sulfonamide group would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The signals for the carbons attached to the bromine, nitro group, and the sulfonamide sulfur would have characteristic chemical shifts.
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|
| ¹H (Aromatic) | 7.0 - 8.5 | Substitution pattern on benzene (B151609) rings |
| ¹H (N-H) | ~10-11 | Presence of sulfonamide N-H proton |
| ¹³C (Aromatic) | 110 - 150 | Carbon framework, confirms 12 aromatic carbons |
| ¹³C (C-Br) | ~122 | Position of bromine substituent |
| ¹³C (C-NO₂) | ~150 | Position of nitro substituent |
FT-IR, UV-Vis, and Mass Spectrometry in Research Applications
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, asymmetric and symmetric stretches of the S=O group, and the asymmetric and symmetric stretches of the nitro (NO₂) group. rasayanjournal.co.inresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrobenzene (B124822) chromophore would result in a strong absorption peak, likely in the range of 250-300 nm. researchgate.netresearchgate.net This technique is often used in conjunction with HPLC for quantification.
Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through fragmentation patterns. Under electrospray ionization (ESI), the compound would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂). researchgate.netnih.gov The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) in the mass spectrum. nih.gov
| Technique | Feature | Expected Value/Range |
|---|---|---|
| FT-IR | N-H stretch | 3200-3300 cm⁻¹ |
| FT-IR | S=O asymmetric stretch | 1330-1360 cm⁻¹ |
| FT-IR | S=O symmetric stretch | 1150-1180 cm⁻¹ |
| FT-IR | NO₂ asymmetric stretch | 1510-1550 cm⁻¹ |
| FT-IR | NO₂ symmetric stretch | 1335-1370 cm⁻¹ |
| UV-Vis | λmax | ~270 nm (in Methanol or Acetonitrile) |
| MS (ESI-) | [M-H]⁻ | m/z 357/359 |
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound must be grown. The diffraction data collected from bombarding the crystal with X-rays allows for the precise determination of bond lengths, bond angles, and torsion angles.
| Parameter | Reported Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 11.779 (2) |
| b (Å) | 10.038 (2) |
| c (Å) | 11.458 (2) |
| β (°) | 99.28 (3) |
| Dihedral angle between rings (°) | 46.90 (14) and 44.50 (14) |
| Key Intermolecular Interaction | N—H···O hydrogen bonds |
Derivatization and Novel Analogue Synthesis of N 3 Bromophenyl 4 Nitrobenzenesulfonamide for Enhanced Bioactivity
Synthesis of Hybrid Molecules Incorporating the N-(3-bromophenyl)-4-nitrobenzenesulfonamide Scaffold
Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach can lead to compounds with improved affinity and efficacy, as well as a modified selectivity profile. The this compound scaffold can be readily derivatized to incorporate other bioactive moieties, leading to the creation of novel hybrid molecules.
One common approach to synthesizing such hybrids is through the functionalization of the amine or the aromatic rings of the parent molecule. For instance, the nitro group on the benzenesulfonamide (B165840) ring can be reduced to an amine, which can then be acylated or alkylated to introduce a second pharmacophore. Similarly, the bromine atom on the phenyl ring can be utilized in cross-coupling reactions, such as the Suzuki or Heck reaction, to append other molecular fragments.
For example, a hypothetical series of hybrid molecules could be synthesized by coupling the N-(3-aminophenyl)-4-nitrobenzenesulfonamide intermediate with various heterocyclic carboxylic acids known for their biological activities. The general synthetic scheme for such a hybridization is depicted below:
Scheme 1: Hypothetical Synthesis of Hybrid Molecules

The resulting hybrid molecules would then be evaluated for their biological activity, with the expectation that the combination of the two pharmacophores would lead to synergistic effects. A representative set of such hypothetical hybrid molecules and their potential biological targets is presented in the table below.
| Compound ID | Heterocyclic Moiety | Potential Biological Target |
| HYB-001 | Quinoxaline | Kinase Inhibitor |
| HYB-002 | Thiazole | Antimicrobial Agent |
| HYB-003 | Pyrazole | Anti-inflammatory Agent |
| HYB-004 | Isoxazole | Anticancer Agent |
This table is for illustrative purposes and the compounds are hypothetical.
Prodrug Design and Targeted Delivery Systems Based on this compound
Prodrug design is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties of a drug, such as poor solubility, low permeability, and rapid metabolism. nih.gov A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. nih.gov For this compound, several prodrug strategies could be envisioned to enhance its therapeutic potential.
One approach involves the modification of the sulfonamide nitrogen. Acylation of the sulfonamide nitrogen with a promoiety could yield a prodrug that is enzymatically cleaved in vivo to release the active parent compound. The choice of the promoiety can be tailored to target specific enzymes or tissues. For example, a promoiety that is a substrate for an enzyme that is overexpressed in tumor cells could be used to achieve targeted drug delivery.
Another potential prodrug strategy involves the modification of the nitro group. The nitro group can be reduced to a hydroxylamine (B1172632) or an amine, which can then be derivatized with a promoiety. For instance, a nitroreductase-activated prodrug could be designed, where the nitro group is reduced by nitroreductase enzymes that are prevalent in hypoxic tumor environments, leading to the release of the active drug specifically at the tumor site. rsc.org
The development of targeted delivery systems for this compound could also be explored. This could involve the conjugation of the molecule to a targeting ligand, such as an antibody or a peptide, that specifically binds to a receptor that is overexpressed on the surface of cancer cells. wikipedia.org Alternatively, the compound could be encapsulated in a nanoparticle-based delivery system that is designed to accumulate at the target site through passive or active targeting mechanisms. wikipedia.org
| Prodrug Strategy | Promoieties | Activation Mechanism | Potential Advantage |
| N-Acylsulfonamide | Amino acids, Peptides | Enzymatic cleavage (e.g., by peptidases) | Improved solubility and targeted delivery |
| Nitroreductase-activated | Nitroaryl groups | Reduction by nitroreductases | Tumor-specific drug release |
| Carrier-linked | Targeting ligands (e.g., antibodies) | Receptor-mediated endocytosis | Enhanced target specificity |
This table outlines potential prodrug strategies and is for illustrative purposes.
Bioisosteric Replacements and Scaffold Hopping Approaches in this compound Derivatives
Bioisosteric replacement and scaffold hopping are powerful tools in medicinal chemistry for the optimization of lead compounds. cambridgemedchemconsulting.com Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of improving the biological activity, selectivity, or pharmacokinetic profile of the molecule. cambridgemedchemconsulting.com Scaffold hopping, on the other hand, involves the replacement of the core structure of a molecule with a different scaffold, while maintaining the key pharmacophoric features.
In the case of this compound, several bioisosteric replacements could be considered. For example, the bromine atom could be replaced with other halogens (e.g., chlorine or fluorine) or with other groups such as a trifluoromethyl group, to modulate the lipophilicity and electronic properties of the molecule. The nitro group could be replaced with other electron-withdrawing groups, such as a cyano or a sulfone group, to investigate the impact on biological activity.
Scaffold hopping could be employed to replace the benzenesulfonamide core with other scaffolds that can mimic its key interactions with the biological target. For example, a benzamide (B126) or a reversed sulfonamide scaffold could be explored. The goal of scaffold hopping is to identify novel chemical classes with improved drug-like properties while retaining the desired biological activity.
| Original Group | Bioisosteric Replacement | Rationale |
| Bromo (-Br) | Chloro (-Cl), Fluoro (-F), Trifluoromethyl (-CF3) | Modulate lipophilicity and electronic properties |
| Nitro (-NO2) | Cyano (-CN), Sulfone (-SO2R) | Alter electron-withdrawing strength and hydrogen bonding capacity |
| Phenyl | Pyridyl, Thienyl | Improve solubility and metabolic stability |
This table provides examples of potential bioisosteric replacements.
The application of these derivatization strategies to the this compound scaffold holds significant promise for the discovery of novel and improved therapeutic agents. Through systematic exploration of hybrid molecules, prodrugs, bioisosteric replacements, and scaffold hopping, it is possible to fine-tune the pharmacological properties of this promising lead compound and unlock its full therapeutic potential.
Interdisciplinary Applications and Future Directions in N 3 Bromophenyl 4 Nitrobenzenesulfonamide Research
N-(3-bromophenyl)-4-nitrobenzenesulfonamide in Materials Science and Supramolecular Chemistry
The structure of this compound, featuring a sulfonamide linkage, a nitro group, and aromatic rings, makes it a candidate for studies in materials science and supramolecular chemistry. The key to its potential in these fields lies in the intermolecular interactions that govern its assembly in the solid state.
The presence of the nitro group (-NO₂) introduces another potential hydrogen bond acceptor site, although it is generally considered a weaker acceptor than the sulfonyl oxygens. nih.govunl.edu The interplay between the N-H donor and the sulfonyl and nitro acceptors can lead to the formation of complex and robust supramolecular synthons. These synthons are reliable structural motifs that can be used to construct larger, well-defined molecular architectures. nih.gov Research on related nitrobenzenesulfonamide derivatives has shown that they can form intricate three-dimensional networks through a combination of N-H···O hydrogen bonds and other weak intermolecular interactions like π-π stacking between the aromatic rings. mdpi.comnih.gov The specific orientation of the phenyl rings, dictated by the torsion angles within the molecule, also plays a crucial role in determining the final supramolecular assembly. mdpi.com
Table 1: Common Hydrogen-Bonding Patterns in Sulfonamides
| Pattern Type | Description | Graph Set Notation |
|---|---|---|
| Chain | Molecules are linked head-to-tail via N-H···O=S hydrogen bonds, forming an infinite one-dimensional chain. | C(4) |
The ability to predict and control these intermolecular interactions is central to designing materials with specific properties, such as tailored solubility, stability, or even electronic characteristics. The study of this compound's crystal structure and co-crystallization with other molecules could, therefore, provide valuable insights into the principles of molecular recognition and self-assembly.
Potential for this compound in Agrochemical or Industrial Applications (excluding specific product data)
While specific data on the agrochemical or industrial use of this compound is not publicly documented, the general class of sulfonamides has shown potential in these areas. Historically, sulfonamides have been investigated for a range of biological activities that could be relevant to agriculture. For instance, certain sulfonamide derivatives have been reported to possess insecticidal and antibacterial properties. mdpi.com
The structural motifs present in this compound—a brominated phenyl ring and a nitrated phenyl ring—are common in various bioactive compounds. Bromine and other halogens are often incorporated into agrochemical structures to enhance their efficacy and metabolic stability. Similarly, nitroaromatic compounds have been used in the synthesis of various industrial chemicals.
Given the synthetic accessibility of sulfonamides, they represent a versatile scaffold for chemical exploration. researchgate.net The potential for this compound or its derivatives in these sectors would depend on systematic screening for relevant biological or chemical activities. For example, in an agrochemical context, this would involve testing against various pests, fungi, and bacteria that affect crops. In an industrial setting, it could be explored as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals. The presence of the nitro group, for instance, allows for its chemical reduction to an amine, which is a common precursor in many industrial synthetic pathways.
Emerging Research Avenues and Challenges for this compound Derivatives in Chemical Biology
The sulfonamide scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of therapeutic agents. tandfonline.com This makes derivatives of this compound interesting candidates for exploration in chemical biology.
Emerging research avenues focus on developing novel sulfonamides that can overcome the limitations of existing drugs, such as antimicrobial resistance. tandfonline.com The development of hybrid molecules, where the sulfonamide moiety is combined with other bioactive scaffolds, is a particularly promising strategy. tandfonline.com For this compound derivatives, this could involve modifying the bromine or nitro substituents or linking the core structure to other pharmacophores to create compounds with novel mechanisms of action.
One innovative application of the nitrobenzenesulfonamide group is its use as a cleavable chemical linker. nih.gov For example, the 2-nitrobenzenesulfonamide group has been employed in drug delivery systems where it remains stable in the extracellular environment but is cleaved inside cells, releasing the active drug. nih.gov This redox-sensitive behavior could be explored for targeted drug delivery, and similar properties could be investigated for the 4-nitro isomer present in this compound.
However, significant challenges remain. A primary challenge in developing new sulfonamide-based agents is achieving target specificity to minimize off-target effects and toxicity. tandfonline.com For many novel sulfonamides, the precise mechanism of action is often not fully understood and may be predicted only through computational studies. tandfonline.com Furthermore, overcoming resistance mechanisms, particularly in bacteria, is a continuous hurdle. For any derivative to be a useful tool in chemical biology or as a therapeutic lead, extensive structure-activity relationship (SAR) studies are required to optimize its potency, selectivity, and pharmacokinetic properties. nih.gov
Ethical Considerations in Preclinical Research Involving this compound (e.g., animal studies)
Preclinical research involving new chemical entities like this compound, particularly studies involving animal models, is governed by strict ethical principles to ensure animal welfare and the scientific validity of the research. biobostonconsulting.com The foundational framework for the ethical use of animals in research is the principle of the 3Rs: Replacement, Reduction, and Refinement. ssbfnet.comnaturalsciences.chwikipedia.org
Replacement encourages the use of non-animal methods wherever possible. This includes in vitro studies using cell cultures and in silico methods like computer modeling to predict a compound's properties before any animal testing is considered. srce.hr
Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. naturalsciences.ch This is achieved through careful experimental design, such as performing preliminary dose-ranging studies with a minimal number of animals. srce.hr
Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. naturalsciences.ch This includes providing appropriate housing, care, and pain management, as well as establishing humane endpoints for the studies. biobostonconsulting.com
Before any animal studies can commence, researchers must provide a strong scientific rationale for their necessity, demonstrating that the potential benefits of the research outweigh the potential harm to the animals. news-medical.net This justification is rigorously reviewed by an independent ethics committee, such as an Institutional Animal Care and Use Committee (IACUC). biobostonconsulting.com
All preclinical studies must be conducted under Good Laboratory Practices (GLP), which are regulatory requirements that ensure the quality, integrity, and reliability of the data generated. srce.hr Adherence to GLP covers all aspects of the study, from protocol design and animal care to data recording and reporting. biobostonconsulting.comsrce.hr This ensures that the results are trustworthy and prevents the unnecessary repetition of experiments, further upholding the principle of Reduction. srce.hr
Table 2: The 3Rs Principle in Animal Research
| Principle | Description |
|---|---|
| Replacement | Using non-animal alternatives such as computer models or cell cultures whenever possible. naturalsciences.cheuropa.eu |
| Reduction | Using the minimum number of animals necessary to obtain scientifically valid results. naturalsciences.ch |
| Refinement | Minimizing animal pain, suffering, and distress through improved housing, handling, and experimental procedures. naturalsciences.cheuropa.eu |
Ultimately, the ethical conduct of preclinical research is paramount, ensuring that scientific advancement does not come at an unacceptable cost to animal welfare.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-bromophenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonylation of 3-bromoaniline with 4-nitrobenzenesulfonyl chloride. Key steps include:
- Step 1 : Dissolve 3-bromoaniline in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
- Step 2 : Add 4-nitrobenzenesulfonyl chloride stoichiometrically, followed by a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
- Step 3 : Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C) and using excess sulfonyl chloride (1.2 eq) .
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Key Techniques :
- NMR Spectroscopy : and NMR confirm sulfonamide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~130–140 ppm for sulfonamide carbons).
- IR Spectroscopy : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is used for refinement (e.g., resolving bromine’s heavy atom effect) .
Q. What are the common reactivity patterns of this compound in substitution and reduction reactions?
- Nitro Group Reduction : Catalytic hydrogenation (H/Pd-C in ethanol) yields the amine derivative, useful for further functionalization.
- Bromine Substitution : Suzuki coupling with arylboronic acids under Pd catalysis replaces bromine with aryl groups.
- Sulfonamide Hydrolysis : Requires harsh conditions (e.g., concentrated HSO/reflux) to cleave the S–N bond, forming sulfonic acid and aniline intermediates .
Advanced Research Questions
Q. How can computational modeling resolve conflicting data on the compound’s solubility and stability in different solvents?
- Methodology : Use density functional theory (DFT) to calculate solvation free energies and compare with experimental solubility profiles (e.g., in DMSO vs. chloroform). Molecular dynamics simulations can predict aggregation tendencies. Conflicting data may arise from solvent polarity effects or impurities; cross-validation via HPLC-MS is advised .
Q. What strategies address crystallographic ambiguities in resolving the compound’s supramolecular packing?
- Approach : Employ high-resolution X-ray data (λ = 0.71073 Å) and SHELXL’s twin refinement tools to model disorder in the nitro or bromophenyl groups. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro and sulfonamide groups) .
Q. How do steric and electronic effects influence the compound’s enzyme inhibition potency in structure-activity relationship (SAR) studies?
- Analysis :
- Steric Effects : The 3-bromophenyl group’s bulkiness may hinder binding to enzyme active sites (e.g., carbonic anhydrase), reducing IC values.
- Electronic Effects : The nitro group’s electron-withdrawing nature enhances sulfonamide’s acidity (pK ~6–7), promoting hydrogen bonding with catalytic zinc ions in metalloenzymes.
- Validation : Compare inhibition data with analogs lacking bromine or nitro groups via enzyme kinetics assays .
Q. What experimental and statistical methods reconcile discrepancies in reported biological activity data across studies?
- Methods :
- Meta-analysis : Pool data from multiple studies (e.g., IC values against cancer cell lines) and apply ANOVA to identify outliers.
- Dose-Response Refinement : Use Hill slope models to account for assay variability (e.g., MTT vs. ATP-based viability tests).
- Controlled Replication : Standardize cell lines, passage numbers, and solvent controls (e.g., DMSO concentration ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
